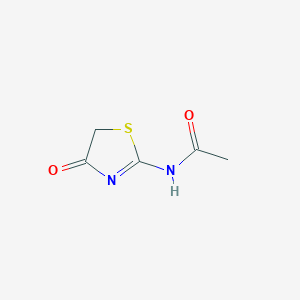

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

描述

Significance of the Thiazolone-Acetamide Scaffold in Contemporary Organic and Medicinal Chemistry

The thiazolone-acetamide scaffold is a privileged structure in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. The thiazole (B1198619) ring itself is a core component of many pharmacologically important molecules and is known to interact with various biological targets. When combined with an acetamide (B32628) group, the resulting scaffold offers opportunities for diverse chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological functions.

Research on compounds containing the thiazolone-acetamide scaffold has revealed a broad spectrum of potential therapeutic applications. For instance, various derivatives have been investigated for their anticancer properties. nih.govijcce.ac.irmdpi.com Studies have shown that certain thiazole-based acetamides can act as inhibitors of crucial cellular targets like tubulin and various kinases, which are often dysregulated in cancer cells. nih.gov For example, novel thiazole-acetamide derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against several cancer cell lines. nih.gov

Furthermore, the thiazolone-acetamide scaffold has been explored for its potential in developing antimicrobial agents. nih.gov The increasing challenge of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action, and heterocyclic compounds like thiazole derivatives are a promising avenue of research.

Historical Context of Thiazole and Thiazolidinone Derivatives in Chemical Synthesis Methodologies

The chemistry of thiazole and its derivatives has a rich history dating back to the late 19th century. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method for the construction of the thiazole ring, typically involving the reaction of a-haloketones with thioamides. Over the decades, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted thiazoles.

Thiazolidinones, which are hydrogenated derivatives of thiazoles containing a carbonyl group, also have a long-standing history in organic synthesis. The synthesis of 4-thiazolidinones, for instance, can be achieved through various multicomponent reactions, often involving an amine, a carbonyl compound, and a mercapto-carboxylic acid. These compounds have been a focus of therapeutic interest due to their diverse pharmacological activities. mdpi.com

Overview of Current Research Trajectories Focusing on N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

While extensive research has been conducted on the broader classes of thiazole and thiazolidinone derivatives, specific studies focusing solely on this compound are limited in the publicly available scientific literature. Much of the current research involves derivatives where the core this compound scaffold is further functionalized to enhance specific biological activities.

Current research on related structures suggests several potential trajectories for the investigation of this compound and its close analogs:

Anticancer Drug Discovery: A significant area of research is the design and synthesis of novel derivatives as potential anticancer agents. nih.govijcce.ac.irmdpi.com For instance, studies on N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives have explored their potential as EGFR kinase inhibitors for cancer therapy. ajchem-a.com This suggests that the this compound core could serve as a valuable starting point for developing new kinase inhibitors.

Antimicrobial Agent Development: The exploration of thiazole-acetamide derivatives as novel antimicrobial agents is another active research front. nih.gov Research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown promising antimicrobial activity. nih.gov This indicates a potential avenue for investigating the antimicrobial properties of this compound.

Inhibitors of Other Enzymes: The thiazole and thiazolidinone cores are known to interact with a variety of enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. researchgate.netnih.gov This opens up the possibility of exploring this compound as a scaffold for developing inhibitors of other clinically relevant enzymes.

Structure

3D Structure

属性

IUPAC Name |

N-(4-oxo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDYCXOHDYRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337188 | |

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-15-9 | |

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Techniques Applied to N 4 Oxo 4,5 Dihydrothiazol 2 Yl Acetamide

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide, providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the acetamide (B32628) group's methyl and NH moieties, as well as the methylene (B1212753) protons of the dihydrothiazole ring. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns of these signals would provide information about the electronic environment and connectivity of the protons.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Key signals would be anticipated for the carbonyl carbons of the acetamide and the thiazolidinone ring, the methyl carbon, the methylene carbon, and the carbon atoms within the heterocyclic ring.

| ¹H NMR Expected Signals | ¹³C NMR Expected Signals |

| Acetyl methyl protons | Acetyl methyl carbon |

| Methylene protons (thiazolidinone ring) | Methylene carbon (thiazolidinone ring) |

| Amide proton (NH) | Carbonyl carbon (acetamide) |

| Carbonyl carbon (thiazolidinone ring) | |

| C=N carbon (thiazolidinone ring) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups. Key vibrational frequencies (cm⁻¹) would include the stretching of the N-H bond of the amide, the C=O stretching of both the amide and the thiazolidinone ring, and C-N and C-S stretching vibrations.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100-3300 |

| C=O Stretch (Amide) | 1630-1680 |

| C=O Stretch (Thiazolidinone) | 1680-1720 |

| C-N Stretch | 1200-1400 |

| C-S Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 158.18 g/mol . chemchart.com The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation of the thiazolidinone ring, providing further confirmation of the compound's structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which allows for the confirmation of its empirical formula. The molecular formula for this compound is C₅H₆N₂O₂S. chemchart.com Elemental analysis would involve measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 37.96 | Data not available |

| Hydrogen (H) | 3.82 | Data not available |

| Nitrogen (N) | 17.71 | Data not available |

| Oxygen (O) | 20.22 | Data not available |

| Sulfur (S) | 20.27 | Data not available |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to determine the purity of the final product. For this compound, a specific solvent system would be developed to achieve good separation of the compound from any starting materials or byproducts. The purity is indicated by the presence of a single spot on the TLC plate after visualization, and its retention factor (Rf) value would be characteristic under the specific chromatographic conditions.

Computational and Theoretical Studies of N 4 Oxo 4,5 Dihydrothiazol 2 Yl Acetamide and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules like N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide. These methods allow for the optimization of molecular geometries and the calculation of electronic properties that govern chemical behavior. nih.govnih.gov

Studies on similar thiazole (B1198619) derivatives often employ DFT with basis sets like B3LYP/6-31G(d,p) to determine optimized geometries, bond lengths, and angles. nih.gov Such calculations provide a detailed picture of the molecule's three-dimensional structure. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netaimspress.com For thiazole derivatives, it has been noted that the charge transfer within the molecule can be understood from this energy gap. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov These maps use a color-coded system where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-poor regions (prone to nucleophilic attack). nih.gov Global reactivity descriptors such as ionization potential, electron affinity, hardness, and softness can also be calculated to provide a quantitative measure of the molecule's stability and reactivity. jmchemsci.commaterialsciencejournal.org

Table 1: Key Parameters from Quantum Chemical Calculations for Thiazole Derivatives

| Parameter | Significance | Typical Computational Method |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. | DFT |

| LUMO Energy | Indicates the electron-accepting capacity of the molecule. | DFT |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | DFT |

| Global Reactivity Descriptors | Quantifies aspects like hardness, softness, and electrophilicity. | DFT |

Molecular Docking Simulations for Ligand-Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is extensively used to screen virtual libraries of compounds and to understand the potential mechanism of action for molecules like this compound by analyzing their interactions with biological targets. nih.govnih.gov Thiazole derivatives have been docked against a wide array of proteins implicated in various diseases, including cancer and microbial infections. mdpi.commdpi.com

For instance, derivatives of the thiazole scaffold have been studied as potential inhibitors of enzymes like tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.govacs.orgnih.gov Docking studies help in identifying the binding mode of the ligand within the active site of the protein and estimating its binding affinity, often expressed as a docking score in kcal/mol. ajchem-a.comnih.gov These simulations are crucial for structure-activity relationship (SAR) studies, where the relationship between the chemical structure of a molecule and its biological activity is investigated. nih.gov

A key output of molecular docking simulations is the detailed profile of interactions between the ligand and the target protein. These interactions are critical for the stability of the ligand-protein complex. Common interactions observed for thiazole derivatives include:

Hydrogen Bonding: These are crucial for specificity and affinity, often involving the nitrogen and oxygen atoms in the thiazole and acetamide (B32628) moieties interacting with amino acid residues like serine, glutamate, and aspartate in the protein's active site. nih.gov

Arene-Arene (π-π) and Arene-Cation (π-Cation) Interactions: The aromatic character of the thiazole ring can lead to stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, or cation-π interactions with charged residues like lysine (B10760008) and arginine. nih.gov

The binding affinity, often represented by a negative docking score, indicates the strength of the interaction. For example, docking studies of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives against EGFR kinase revealed strong binding affinities with scores as high as -10.9 kcal/mol, highlighting their potential as inhibitors. ajchem-a.com Visualization tools are used to generate 2D and 3D diagrams that clearly depict these intricate molecular interactions. nih.gov

Table 2: Examples of Molecular Docking Targets for Thiazole Derivatives

| Target Protein | Associated Disease/Function | Example Interacting Residues |

| Tubulin | Cancer | Cys241, Leu242, Ala316 |

| EGFR Kinase | Cancer | Asp855, Met766, Phe856 ajchem-a.com |

| VEGFR-2 | Cancer | Cys919, Asp1046 |

| Caspase-3 | Apoptosis, Cancer | Arg207, Gln208 |

| Penicillin-Binding Proteins (PBPs) | Bacterial Infection | Ser, Thr |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape of the complex over time. tandfonline.com MD simulations are used to assess the stability of the binding pose predicted by docking. bohrium.comresearchgate.net By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can observe how the ligand and protein adjust to each other. tandfonline.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. unich.it Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein. These simulations can reveal conformational changes in the ligand or protein upon binding and confirm the persistence of key interactions, such as hydrogen bonds, identified in docking studies. bohrium.comunich.it For thiazolidinone derivatives, MD simulations have been used to validate docking results and understand the structural features responsible for their inhibitory activity. tandfonline.com

In Silico Prediction of Biochemical Interactions and Target Profiles

Computational tools are also employed to predict the broader biochemical interactions and potential targets of a compound. This involves screening the molecule against databases of known protein structures to identify potential binding partners, a process sometimes referred to as reverse docking. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. nih.gov These predictive models use the chemical structure of a compound like this compound to estimate its pharmacokinetic properties. ajchem-a.com Parameters such as Lipinski's Rule of Five are evaluated to assess the drug-likeness of a molecule. nih.gov These predictions help in identifying compounds with favorable ADMET profiles, reducing the likelihood of failure in later stages of drug development. mdpi.comnih.gov

Application of Computational Tools for Reaction Kinetics and Optimization in Synthesis

Computational chemistry is not limited to biological interactions; it also finds application in understanding and optimizing chemical syntheses. For thiazole derivatives, computational tools can be used to study reaction mechanisms and predict kinetics.

For example, a synergistic approach combining experiments and computational analysis has been used to propose a unified mechanistic framework for the Lewis acid-catalyzed condensation synthesis of certain thiazole-containing molecules. acs.org DFT calculations can be used to model reaction intermediates and transition states, providing insights into the reaction pathway and helping to explain the role of catalysts. This understanding can guide the optimization of reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and efficiency. acs.org

Structure Activity Relationship Sar Investigations of N 4 Oxo 4,5 Dihydrothiazol 2 Yl Acetamide Derivatives

Impact of Substituent Variations on the Thiazole (B1198619) Ring on Biochemical Activity

The substitution pattern on the thiazole ring is a critical determinant of the biological activity of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives. Researchers have explored modifications at various positions of the heterocycle to elucidate the electronic and steric requirements for optimal potency.

Detailed studies on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones have provided significant insights into the impact of substituents attached to the core ring system. mdpi.com The investigation focused on the in vitro cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The unsubstituted parent compound (where R=H on the benzylidene ring) demonstrated notable activity. However, the introduction of different functional groups led to significant variations in potency. mdpi.com

For instance, the introduction of an azo group (R=-N=N-Ph), creating compound 4c , resulted in the most active derivative in the series, with IC₅₀ values of 2.57 µM against MCF-7 and 7.26 µM against HepG2 cells. mdpi.com This was a marked improvement compared to the standard drug Staurosporine (IC₅₀ 6.77 µM and 8.4 µM, respectively). In contrast, the addition of a bromine atom (R=Br) at the same position (compound 4b ) led to a moderate decrease in activity, while replacing the hydroxyl group with an acetoxy group (compound 5 ) also resulted in moderated cytotoxic effects. mdpi.com These findings suggest that the electronic properties and the potential for specific interactions conferred by the azo-phenyl moiety are highly favorable for cytotoxic activity. The electron-withdrawing nature of a substituent has also been noted as a requirement for improved anti-malarial activity in other thiazole derivative series. globalresearchonline.net

In other related studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives, diverse moieties with varying electronic features were substituted on a phenyl ring at the 4-position of the thiazole. This systematic variation was undertaken to map the structure-activity relationships for anticancer applications, indicating that substitutions at this position are crucial for modulating cytotoxic effects against cell lines such as Hela, A549, and U87. ijcce.ac.ir

| Compound | Substituent (R) on Benzylidene Ring | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

|---|---|---|---|

| 4a | -H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | -Br | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | -N=N-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | -H (with OCOCH₃ instead of OH) | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | N/A | 6.77 ± 0.41 | 8.4 ± 0.51 |

Influence of Modifications within the Acetamide Side Chain on Molecular Recognition and Functional Response

Modifications to the acetamide side chain extending from the 2-amino position of the thiazole ring have a profound effect on molecular recognition and biological response. This part of the molecule often engages with specific residues in the binding sites of target proteins, and altering its structure can fine-tune selectivity and potency.

A common strategy involves the synthesis of N-(4-(aryl)thiazol-2-yl)-2-chloroacetamide, which serves as a versatile intermediate. nih.gov This intermediate can then be reacted with various nucleophiles, such as substituted anilines, to generate a library of derivatives with diverse side chains. In one such study, a series of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives were synthesized and evaluated for antimicrobial and anticancer activities. nih.govresearchgate.net

The results of these investigations revealed that the nature of the substituent on the terminal phenyl ring of the acetamide side chain was critical for activity. For example, compounds featuring a 4-chloro-3-nitrophenyl group (d1 ), a 2,4-dinitrophenyl group (d2 ), and a 2-chloro-5-nitrophenyl group (d3 ) exhibited promising antimicrobial activity. researchgate.net For anticancer activity against the MCF7 breast cancer cell line, derivatives bearing a 2,3-dichlorophenyl group (d6 ) and a 2,5-dichlorophenyl group (d7 ) were found to be the most active. nih.govresearchgate.net This highlights that specific electronic and steric features on this part of the side chain are crucial for interacting with the biological target.

Further complex modifications have been explored, such as in the design of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives as potential EGFR kinase inhibitors. ajchem-a.com In this series, the acetamide side chain is significantly larger, incorporating a thio-quinazolinone moiety. This modification aims to exploit the pharmacophoric features of both the thiazole and quinazolinone scaffolds to enhance binding affinity and selectivity for the target enzyme. ajchem-a.com These examples underscore the principle that the acetamide side chain is a key vector for introducing functionality that dictates molecular recognition and the ultimate functional response.

| Compound | Substituent on Phenylamino Ring | Observed Activity |

|---|---|---|

| d1 | 4-Chloro-3-nitrophenyl | Promising Antimicrobial |

| d2 | 2,4-Dinitrophenyl | Promising Antimicrobial |

| d3 | 2-Chloro-5-nitrophenyl | Promising Antimicrobial |

| d6 | 2,3-Dichlorophenyl | Most Active Anticancer (MCF7) |

| d7 | 2,5-Dichlorophenyl | Most Active Anticancer (MCF7) |

Conformational Analysis and Identification of Bioactive Conformations in Relation to Activity

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is essential for rational drug design. Computational methods, particularly molecular docking, are frequently employed to investigate how these molecules bind to their biological targets and to identify their bioactive conformations.

Molecular docking studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been performed to elucidate the binding modes of the most active antimicrobial and anticancer compounds. nih.govresearchgate.net These analyses demonstrated that the active compounds could fit well within the binding pockets of their respective target proteins, showing good docking scores. The specific orientation and conformation adopted by the molecule within the active site allow for key interactions, such as hydrogen bonds and hydrophobic contacts, which are responsible for the observed biological activity. researchgate.net

Similarly, for the N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide series, molecular docking was used to predict their binding to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. ajchem-a.com The studies revealed strong binding affinities for several derivatives, with compounds 12 , 14 , 17 , and 18 showing the highest potential as EGFR inhibitors based on favorable docking scores (-10.6 to -10.9 Kcal/mol). ajchem-a.com The analysis highlighted the persistent engagement of essential amino acid residues, including ASP855, MET766, and PHE856, which are pivotal for EGFR inhibition. ajchem-a.com The bioactive conformation identified through docking showed that the thiazole and quinazolinone scaffolds, linked by the flexible acetamide chain, orient themselves to maximize these crucial interactions. These computational insights provide a structural basis for the observed SAR and guide future efforts to design more potent and selective inhibitors.

In Vitro Biochemical and Biological Activity Investigations of N 4 Oxo 4,5 Dihydrothiazol 2 Yl Acetamide Derivatives

Enzyme Inhibition Studies

Derivatives of the N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide core structure have been synthesized and evaluated against a range of enzymes, showing activities that span from anticancer to antimicrobial applications. The inherent structural features of the thiazolidinone ring, combined with various substitutions, allow for targeted inhibition of several key enzymatic pathways.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA IX, CA II)

The inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX and the widespread isoform CA II, is a significant area of research. Novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives have been specifically designed and synthesized to selectively inhibit CA IX. In these studies, one of the most potent compounds, a derivative featuring a 4-fluorophenyl group at the 2-position of the thiazolidinone ring, demonstrated highly effective and selective inhibition of CA IX with an inhibitory constant (Kᵢ) of 2.2 nM.

Furthermore, structurally related N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have been investigated for their inhibitory effects on the cytosolic human isoforms hCA I and hCA II. The results indicated that these compounds exhibited better inhibitory activity against hCA I compared to the standard drug Acetazolamide. Most of the synthesized compounds in this series also showed superior or comparable activity against hCA II.

| Compound Class | Target Enzyme | Key Derivative | Inhibition Value | Reference |

|---|---|---|---|---|

| 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide | CA IX | 3f (4-fluorophenyl derivative) | Kᵢ = 2.2 nM | researchgate.net |

| N-(1,3,4-thiadiazole-2-yl)acetamide | hCA I | Multiple Derivatives | More potent than Acetazolamide | researchgate.net |

| hCA II | Multiple Derivatives | Generally more potent than Acetazolamide | researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the search for potential treatments for neurodegenerative diseases, thiazole (B1198619) derivatives have been evaluated for their ability to inhibit cholinesterases. A series of thiazole derivatives synthesized from 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Among the tested compounds, derivative 4e was identified as the most potent AChE inhibitor with an IC₅₀ value of 25.5 ± 2.12 µg/mL. Other compounds in the series also showed moderate inhibitory activity against AChE. However, the effective compounds demonstrated only weak inhibition of BChE, suggesting a degree of selectivity for AChE. Additionally, related N-(1,3,4-thiadiazole-2-yl)acetamide derivatives were also tested for their activity against AChE. researchgate.netresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4e | AChE | 25.5 ± 2.12 | researchgate.net |

| 4i | AChE | 38.50 ± 2.12 | researchgate.net |

| 4c | AChE | 58.42 ± 3.14 | researchgate.net |

| 4g | AChE | 68 ± 2.12 | researchgate.net |

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The thiazolidinone acetamide (B32628) scaffold has been identified as a crucial component for antibacterial activity through the inhibition of DNA gyrase. researchgate.net Molecular modeling and docking studies on various thiazole-based compounds have indicated that DNA gyrase inhibition may be a key mechanism for their antibacterial effects. Specifically, pharmacophore models have highlighted that the thiazolidinone and acetamide moieties are critical for activity against DNA gyrase-B. researchgate.net

Additionally, derivatives containing the thiazole nucleus have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. A series of thiazoles and researchgate.netthiadiazoles incorporating a sulfonamide group were synthesized and evaluated for their DHFR inhibition potency, with molecular docking studies supporting their mechanism of action. One study identified a compound based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton that was 2.7 times more active than the reference drug methotrexate (B535133) in its in vitro activity against cancer cell lines, with docking studies confirming its binding to human DHFR.

Elastase Enzyme Inhibition

Derivatives featuring acetamide linked to heterocyclic systems have shown potent inhibitory activity against elastase. In a study of novel 1,3,4-thiadiazole-1,3,4-oxadiazole-acetamide derivatives, all synthesized molecules were found to be potent elastase inhibitors when compared to the standard reference, oleanolic acid. The most active compound, 7f , exhibited exceptional inhibitory activity with an IC₅₀ of 0.06 ± 0.02 μM, which is approximately 214-fold more active than oleanolic acid (IC₅₀ = 12.84 ± 0.45 μM). Kinetic analysis of compound 7f revealed that it inhibits the elastase enzyme in a competitive manner.

Urease Enzyme Inhibition

A series of thioxothiazolidinyl-acetamide derivatives were designed and synthesized as potent urease inhibitors. In enzymatic assessments, all derivatives demonstrated significant urease inhibition, with IC₅₀ values ranging from 1.473 to 9.274 µM. These values are substantially more potent than that of the standard inhibitor hydroxyurea (B1673989) (IC₅₀ = 100 µM). researchgate.net Compound 6i (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide) was identified as the most active agent in the series, with an IC₅₀ value of 1.473 µM. Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the aromatic rings played a crucial role in defining the urease inhibition activity.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 6a | 1.845 ± 0.08 | researchgate.net |

| 6b | 2.101 ± 0.11 | researchgate.net |

| 6c | 2.351 ± 0.13 | researchgate.net |

| 6i | 1.473 ± 0.05 | |

| Hydroxyurea (Standard) | 100.21 ± 2.5 | |

| Thiourea (B124793) (Standard) | 23.62 ± 0.84 |

InhA Enzyme Inhibition Studies

The thiazolidinone scaffold has been explored for its potential in developing new antitubercular agents that target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. Docking studies of coumarin-thiazolidinone hybrids have been performed on the active site of the InhA enzyme. Furthermore, pharmacophore modeling has suggested that the thiazolidinone and acetamide moieties are crucial for this inhibitory activity. While direct IC₅₀ values for this compound itself are not specified, a related coumarin (B35378) derivative incorporating a tetrazole moiety showed a potent inhibitory effect against the InhA enzyme with an IC₅₀ value of 0.565 μM. These findings underscore the potential of the thiazolidinone acetamide core in designing novel InhA inhibitors.

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase inhibitors are therapeutic agents that help manage hyperglycemia by delaying carbohydrate digestion and glucose absorption. wisdomlib.org Several studies have demonstrated that derivatives of the thiazolidinone and thiazole nucleus exhibit potent α-glucosidase inhibitory activity.

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase. researchgate.net The findings indicated that all tested compounds showed moderate to very good inhibitory potential, with inhibition percentages ranging from 37.4% to 88.5%. researchgate.net Notably, compounds featuring specific substitutions on the aryl ring, such as a meta-chloro or ortho-fluoro group, displayed the highest activity. For instance, N-[4-(m-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-[4-(o-fluorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide exhibited inhibitions of 88.4% and 88.3%, respectively, identifying them as potent molecules in the series. researchgate.net

Similarly, other research on thiazole-based thiazolidinone derivatives found significant inhibitory potential against both α-glucosidase and α-amylase. researchgate.net Certain analogues showed inhibitory activity several folds better than the standard drug, acarbose, with IC50 values as low as 2.40 ± 0.10 µM against α-glucosidase. researchgate.netnih.gov Another study on mercaptobenzimidazole-based thiazolidin-4-ones also reported excellent inhibition results, with some derivatives showing IC50 values down to 5.22 ± 0.14 μM. nih.gov These results underscore the importance of the thiazolidinone-acetamide scaffold in designing effective α-glucosidase inhibitors. wisdomlib.orgnih.govnih.gov

| Compound Derivative Class | Key Substituents | Inhibitory Activity (α-Glucosidase) | Reference |

|---|---|---|---|

| N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | m-Chlorophenyl | 88.4% inhibition | researchgate.net |

| N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | o-Fluorophenyl | 88.3% inhibition | researchgate.net |

| Thiazole-based thiazolidinone | Not specified | IC50 = 2.40 ± 0.10 µM | researchgate.net |

| Mercaptobenzimidazole-based thiazolidin-4-one | Not specified | IC50 = 5.22 ± 0.14 µM | nih.gov |

| Thiazolidine-4-Carboxylic Acid Derivative | Not specified | IC50 = 22.76 µg/ml | jpbsci.com |

Beta-Secretase Enzyme Inhibition

Beta-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it plays a crucial role in the production of amyloid-β peptides that form plaques in the brain. researchgate.netnih.govnih.gov The development of effective BACE-1 inhibitors requires molecules that can cross the blood-brain barrier and interact with the enzyme's active site. nih.gov

Research into 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives has identified them as promising BACE-1 inhibitors. nih.gov A study in this area led to the development of a potent analog with an IC50 value of 4.6 μM. nih.gov This particular compound also demonstrated high predicted permeability across the blood-brain barrier and low cellular cytotoxicity, marking it as a strong lead structure for further optimization in the pursuit of Alzheimer's therapies. nih.gov The strategic design of these acetamide derivatives allows for key interactions with the catalytic dyad (Asp32 and Asp228) in the BACE-1 active site. nih.gov

| Compound Derivative Class | Inhibitory Activity (BACE-1) | Reference |

|---|---|---|

| 2-substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide | IC50 = 4.6 µM | nih.gov |

| N-substituted-4-phenothiazine-chalcone | IC50 = 0.16 ± 0.03 µM | mdpi.com |

In Vitro Antimicrobial Activity Profiling

The thiazolidinone scaffold, a core component of this compound, is a well-established pharmacophore in the development of new antimicrobial agents. rsc.org Derivatives have been synthesized and evaluated against a wide spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. rsc.orgresearchgate.netnih.gov

Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives based on the thiazolidinone-acetamide structure have shown considerable activity against Gram-positive bacteria. In one study, a series of 3-[2-(substituted phenyl)-4-oxo-1,3-thiazolidine]acetamido succinimides were tested. The 2,4-dichloro substituted derivative exhibited a significant zone of inhibition of 16mm against Staphylococcus aureus. scholarsresearchlibrary.com Another study focused on a specific thiazolidinone derivative, TD-H2-A, which demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including S. aureus, Bacillus subtilis, and multidrug-resistant strains like MRSA, with MIC values ranging from 0.06 to 100 µg/mL. nih.gov

Novel aminothiazole derivatives have also been screened, with compounds bearing specific substituents on the thiazole ring showing high antibacterial activity against Bacillus subtilis. mdpi.com Research on other thiazolidinone series has consistently shown activity, with some compounds proving more potent than the standard drug ampicillin (B1664943) against strains like S. aureus. nih.govekb.eg

| Bacterial Strain | Compound Derivative | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 3-[2-(2,4-dichloro phenyl) 4-oxo-1, 3-thiazolidine] acetamido succinimide (B58015) | 16mm Zone of Inhibition | scholarsresearchlibrary.com |

| Staphylococcus aureus | Thiazolidinone derivative (TD-H2-A) | MIC = 6.3–25.0 µg/mL | nih.gov |

| Staphylococcus aureus | 2,3-diaryl-thiazolidin-4-one | MIC = 0.008–0.24 mg/mL | nih.gov |

| Bacillus subtilis | Thiazolidinone derivative (TD-H2-A) | MIC range: 0.06 to 100 µg/mL | nih.gov |

Evaluation Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of this compound derivatives extends to Gram-negative bacteria. Synthesized thiazolidinone derivatives have demonstrated activity against both Escherichia coli and Pseudomonas aeruginosa. scholarsresearchlibrary.comresearchgate.net For example, the compound 3-[2-(2-nitro phenyl) 4-oxo-1,3-thiazolidine]acetamido succinimide produced a notable 19.3mm zone of inhibition against E. coli. scholarsresearchlibrary.com

In a separate investigation, various thiazolidinone-based compounds were evaluated, with some exhibiting greater potency than ampicillin against resistant strains of P. aeruginosa and E. coli. nih.gov Further studies have confirmed the broad-spectrum potential of these compounds, with novel aminothiazole derivatives showing significant activity against E. coli mdpi.com and other series demonstrating efficacy against P. aeruginosa. nanobioletters.com

| Bacterial Strain | Compound Derivative | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | 3-[2-(2-nitro phenyl) 4-oxo-1,3-thiazolidine]acetamido succinimide | 19.3mm Zone of Inhibition | scholarsresearchlibrary.com |

| Pseudomonas aeruginosa | 2,3-diaryl-thiazolidin-4-one | MIC = 0.008–0.24 mg/mL | nih.gov |

| Escherichia coli | 2,3-diaryl-thiazolidin-4-one | MIC = 0.008–0.24 mg/mL | nih.gov |

| Pseudomonas aeruginosa | Substituted thiazolidin-4-one | Zone of Inhibition: 15.22±0.08 - 19.93±0.09 mm | nanobioletters.com |

Antifungal Activity Assessment (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial properties, thiazole and thiazolidinone derivatives have been investigated for their antifungal potential. Studies have shown that certain derivatives possess very strong activity against clinical isolates of Candida albicans, with some compounds exhibiting efficacy similar to or even greater than the standard antifungal drug nystatin. nih.gov The minimal inhibitory concentration (MIC) for some of these derivatives was recorded in the range of 0.008–7.81 µg/mL. nih.govbohrium.com

The mechanism of action for this antifungal activity may involve disruption of the fungal cell wall structure and/or the cell membrane. nih.govbohrium.com Research on acetamide derivatives synthesized from benzothiazole (B30560) and piperazine (B1678402) also revealed marked antifungal activity against C. albicans and Aspergillus fumigatus. researchgate.net Furthermore, some thiazolidin-4-one compounds have demonstrated antifungal activity that was significantly higher than that of reference drugs like bifonazole (B1667052) and ketoconazole. rsc.orgnih.gov

| Fungal Strain | Compound Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Thiazole derivative with cyclopropane (B1198618) system | MIC = 0.008–7.81 µg/mL | nih.gov |

| Candida albicans | 1,3,4-oxadiazole derivative | MIC = 32 μg/ml | frontiersin.org |

| Candida albicans | 2,3-diaryl-thiazolidin-4-one | Exceeded activity of bifonazole/ketoconazole | nih.gov |

| Aspergillus niger | Benzothiazole-piperazine acetamide | Marked antifungal activity | researchgate.net |

In Vitro Cellular Activity Studies

Beyond direct antimicrobial and enzyme-inhibiting effects, derivatives of the this compound scaffold have been evaluated for other cellular activities, primarily focusing on their cytotoxic effects against various cancer cell lines. These studies are crucial for understanding the broader therapeutic potential and selectivity of these compounds.

For instance, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir Some of these compounds demonstrated potent cytotoxic effects, with one derivative showing an IC50 value of 1.3 ± 0.14 µM against Hela cells. ijcce.ac.ir

Other research on novel thiazole derivatives has also shown promising antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com In some cases, the cytotoxic activity of these compounds was found to be comparable to standard anticancer drugs. mdpi.comnih.gov Importantly, some of the most effective anticancer derivatives exhibited no significant cytotoxic effects on normal, healthy cells, indicating a degree of selectivity that is highly desirable in cancer chemotherapy. nih.gov These findings highlight the potential of this chemical scaffold in the development of new anticancer agents. ajchem-a.comnih.gov

Modulation of Cellular Metabolic Pathways (e.g., pH Balance Disruption in Tumor Cells)

Derivatives based on the 1,3-thiazole scaffold have been investigated for their potential to modulate key cellular metabolic functions as part of their anticancer mechanism. Research into certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has revealed their capability to induce significant metabolic stress in cancer cells. ijcce.ac.irijcce.ac.ir Specifically, these compounds have been shown to trigger the generation of Reactive Oxygen Species (ROS) and reduce the Mitochondrial Membrane Potential (MMP). ijcce.ac.irijcce.ac.ir The production of ROS creates a state of oxidative stress that can damage cellular components and initiate cell death pathways. ijcce.ac.ir Concurrently, the reduction in MMP indicates mitochondrial dysfunction, a critical event in the induction of apoptosis. ijcce.ac.irijcce.ac.ir While these findings point to a clear interference with cellular energy metabolism and redox balance, specific studies focusing on the disruption of pH balance in tumor cells by this compound derivatives are not extensively detailed in the available literature. However, the observed effects on mitochondria and ROS levels are established mechanisms of metabolic modulation in cancer therapy. ijcce.ac.ir

Inhibition of Protein Aggregation (e.g., Amyloid-beta Aggregation)

Thiazole and its derivatives have emerged as a significant class of compounds in the investigation of neurodegenerative diseases, particularly for their potential to inhibit protein aggregation. nih.gov The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. uwaterloo.ca In this context, various thiazole-based derivatives have been designed, synthesized, and evaluated as inhibitors of Aβ aggregation. nih.govuwaterloo.ca

A chemical library of approximately 47 derivatives based on diphenylthiazolamine ring systems, which share structural similarities with the this compound core, was developed to assess inhibition of both Aβ40 and Aβ42 aggregation. uwaterloo.ca Studies on these regioisomers, specifically N,2-diphenylthiazol-4-amine derivatives, demonstrated their anti-aggregation properties toward both forms of Aβ. uwaterloo.ca Furthermore, these compounds showed an ability to rescue HT22 hippocampal cells from Aβ40 and Aβ42-induced cytotoxicity, supporting their potential as agents targeting the amyloid cascade in Alzheimer's therapy. uwaterloo.ca While many thiazole derivatives show promise, research has also noted that certain structural modifications, such as N-methylation on the thiazole ring, could potentially reduce the inhibitory activity against Aβ aggregation compared to their non-methylated counterparts. uwaterloo.ca

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549)

The in vitro cytotoxic potential of this compound and related thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent anti-proliferative activity. The most commonly tested cell lines include MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), and A549 (non-small cell lung cancer).

Cytotoxicity Against MDA-MB-231 (Triple-Negative Breast Cancer)

A variety of thiazole derivatives have demonstrated significant cytotoxic effects against the highly aggressive MDA-MB-231 cell line. For instance, a library of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives showed IC₅₀ values ranging from 0.34 to 149.10 µM. nih.gov Another study found that a specific 5-nitro-1,3-thiazole derivative exhibited a statistically significant cytotoxic effect at a concentration of 100 µM/L after 72 hours of incubation. cyberleninka.ru The data from various studies are summarized below.

| Compound Name/Derivative | IC₅₀ Value (µM) | Reference |

|---|---|---|

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (Compound 13) | 0.51 | nih.gov |

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (Compound 12) | 1.91 | nih.gov |

| 1, 2, 3-triazole derivative (M3) | 2.429 | researchgate.net |

| 1, 2, 3-triazole derivative (M1) | 2.542 | researchgate.net |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | Statistically significant effect at 100 µM | cyberleninka.ru |

Cytotoxicity Against MCF-7 (Breast Adenocarcinoma)

The MCF-7 cell line has also been a frequent target for evaluating the anticancer activity of thiazole derivatives. One study on newly synthesized thiazole compounds found that derivative 4c, featuring a 2-(4-hydroxybenzylidene) substitution, exhibited a potent IC₅₀ value of 2.57 µM. mdpi.com Another series of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives also showed significant inhibition of MCF-7 cell growth, with compounds 6i and 6j demonstrating 81% and 77% inhibition, respectively, at a concentration of 10 µM. nih.gov

| Compound Name/Derivative | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Thiazole derivative (4c) | 2.57 | mdpi.com |

| Thiazole derivative (4a) | 12.7 | mdpi.com |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | 17.77 (µg/mL) | nih.gov |

| Thiazole derivative (5) | 28.0 | mdpi.com |

| Thiazole derivative (4b) | 31.5 | mdpi.com |

| Benzothiazole bearing 1,2,3-triazole derivatives (11b-g) | 0.13 - 3.08 | researchgate.net |

Cytotoxicity Against A549 (Non-Small Cell Lung Cancer)

Derivatives of this compound have been tested for their efficacy against lung cancer cells. A series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were evaluated against the A549 cell line, although they generally rendered lower activity compared to the standard drug doxorubicin. ijcce.ac.ir In contrast, another study of novel benzothiazole bearing 1,2,3-triazole derivatives reported potent activity against A549 cells, with several compounds (11b-g) showing higher potency than the standard drug. researchgate.net

| Compound Name/Derivative | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Benzothiazole bearing 1,2,3-triazole derivatives (11b-g) | 0.13 - 3.08 | researchgate.net |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | Generally less active than doxorubicin | ijcce.ac.irijcce.ac.ir |

| Benzimidazole derivative (se-182) | 15.80 | jksus.org |

Future Research Directions for N 4 Oxo 4,5 Dihydrothiazol 2 Yl Acetamide Chemistry and Applications

Exploration of Novel and Greener Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of thiazolidinone derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. The future of synthesizing N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve selectivity.

Emerging greener techniques focus on minimizing the use of hazardous solvents and catalysts, reducing reaction times, and lowering energy consumption. Microwave-assisted organic synthesis (MAOS) has shown considerable promise, significantly shortening reaction times from hours to minutes and often increasing product yields for thiazole (B1198619) and thiazolidin-4-one derivatives. nih.govresearchgate.net This technology offers a powerful tool for the rapid generation of compound libraries for screening purposes.

Another promising avenue is the use of eco-friendly catalysts and solvents. Deep eutectic solvents (DESs) are being explored as benign reaction media that can also act as catalysts, eliminating the need for conventional volatile organic solvents. frontiersin.org Similarly, natural polymers like chitosan (B1678972) have been successfully used as heterogeneous, biodegradable basic catalysts in the synthesis of novel thiazolyl-pyridazinediones. nih.gov These approaches align with the principles of green chemistry by utilizing renewable resources and simplifying catalyst recovery and reuse. The development of one-pot, multi-component reactions (MCRs) further represents a streamlined approach to synthesis, improving atom economy and reducing the number of purification steps required. researchgate.net

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Thiazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed in green solvents or solvent-free |

| Yield | Variable, often moderate | Generally high |

| Selectivity | Can be low, leading to byproducts | Often improved regioselectivity |

| Catalysts | Often homogeneous metal or acid/base catalysts | Can utilize reusable biocatalysts or solvent-catalyst systems (DESs) |

Future efforts will likely focus on optimizing these greener methods for the specific synthesis of this compound, aiming for solvent-free conditions and the use of recyclable catalysts to create a truly sustainable synthetic pathway.

Development of Advanced Computational Approaches for Predictive Design and Optimization of Derivatives

In silico methodologies are indispensable in modern drug discovery, offering a rapid and cost-effective means to design, screen, and optimize new chemical entities. For this compound, advanced computational tools can guide the synthesis of derivatives with enhanced potency and specificity for various biological targets.

Molecular docking studies are crucial for predicting the binding affinity and orientation of designed ligands within the active site of a target protein. This has been successfully applied to thiazole derivatives to identify potential inhibitors of targets like the anti-apoptotic protein Bcl-2 and Epidermal Growth Factor Receptor (EGFR) kinase. primescholars.comajchem-a.com For instance, docking studies on N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide (B32628) derivatives identified key interactions with residues in the ATP-binding site of EGFR, guiding the design of more potent inhibitors. ajchem-a.com

Beyond simple docking, Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives. iipseries.org Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, assessing its stability and revealing conformational changes over time, which can validate docking results. primescholars.comnih.gov

A critical component of computational design is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. iipseries.org In silico ADMET screening helps to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues before committing resources to their synthesis, thereby improving the success rate of drug development. nih.govresearchgate.netmdpi.com

Table 2: Key Computational Tools for Derivative Design and Optimization

| Computational Tool | Application in Drug Design | Relevance for this compound |

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | Identify potential biological targets and optimize binding interactions. |

| QSAR | Correlates chemical structure with biological activity. | Predict the potency of new derivatives before synthesis. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of biomolecules. | Assess the stability of ligand-protein complexes and refine binding hypotheses. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Prioritize derivatives with drug-like properties for synthesis and testing. |

The integrated application of these computational approaches will enable a rational, hypothesis-driven design of this compound derivatives, accelerating the discovery of lead compounds with optimized therapeutic potential.

Diversification of the Thiazolone-Acetamide Scaffold for the Development of Highly Specific Biochemical Probes

The inherent biological activity of the thiazolone-acetamide core suggests its potential as a versatile scaffold for creating highly specific biochemical probes. These tools are essential for studying biological processes, identifying enzyme functions, and visualizing molecular targets within cellular environments.

Future research should explore the functionalization of the this compound structure by incorporating reporter groups, such as fluorophores. Benzothiazole (B30560) derivatives have already been successfully employed to create 'turn-on' fluorescent probes for detecting specific analytes like cysteine, hydrogen peroxide, and various metal ions. rsc.orgnih.govresearchgate.netnih.gov The mechanism often involves a specific chemical reaction between the probe and the analyte that cleaves a quenching group or induces a conformational change, leading to a significant increase in fluorescence. researchgate.net

By attaching a suitable fluorophore (e.g., a derivative of thiazole orange) to the scaffold, and including a reactive site tailored to a specific enzyme or biomolecule, this compound could be transformed into a probe for real-time imaging in living cells. nih.govrsc.org For example, a probe could be designed to interact with the active site of a specific kinase; upon binding or phosphorylation, a measurable fluorescent signal would be produced, allowing for the study of enzyme activity and inhibition. This approach has been successfully used to develop probes for imaging cysteine in HepG2 cells and zebrafish. rsc.org

The development of such probes would not only provide valuable tools for basic research but could also have diagnostic applications, enabling the detection of disease biomarkers with high sensitivity and selectivity.

Comprehensive Mechanistic Elucidation of Observed Biological Activities at a Molecular Level

While various thiazole and thiazolidinone derivatives have shown promising biological activities, particularly as anticancer agents, a comprehensive understanding of their molecular mechanisms of action is often lacking. For this compound and its future derivatives, elucidating these mechanisms is a critical research direction.

Studies on similar thiazolidinedione (TZD) compounds have revealed multiple anticancer mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, and the inhibition of key signaling pathways involved in tumor growth and proliferation. nih.govijcrt.org For example, some TZDs exert their effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn regulates the transcription of genes involved in cell proliferation and apoptosis. nih.govijcrt.org However, many TZDs also exhibit anticancer effects that are independent of PPAR-γ, suggesting they interact with other cellular targets. ijcrt.org

Future research on this compound should aim to:

Identify Specific Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of the compound. Potential targets could include kinases (e.g., EGFR, PI3K/mTOR), components of the apoptotic machinery (e.g., Bcl-2 family proteins, caspases), or cell cycle regulators (e.g., cyclin-dependent kinases). mdpi.com

Map Signaling Pathways: Once a target is identified, investigate the downstream effects on cellular signaling pathways. This includes analyzing changes in protein phosphorylation, gene expression, and metabolite levels following treatment with the compound.

Validate Mechanisms in Preclinical Models: Confirm the proposed mechanism of action using in vitro cancer cell line models and in vivo animal models. This involves correlating target engagement with the observed anti-proliferative or pro-apoptotic effects.

A thorough mechanistic understanding is essential for optimizing the therapeutic index of this compound derivatives and for identifying patient populations most likely to benefit from treatment, paving the way for its potential clinical development.

常见问题

Q. What computational tools predict the pharmacokinetics of thiazolidinone derivatives?

- Tools :

- ADMET Prediction : SwissADME for bioavailability and blood-brain barrier permeability .

- DFT Calculations : Gaussian09 to optimize geometries and calculate electrostatic potential maps for reactivity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。